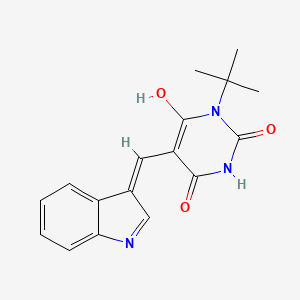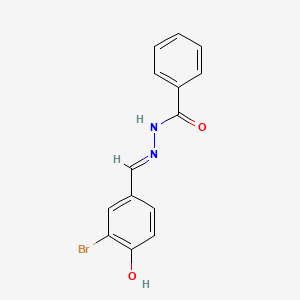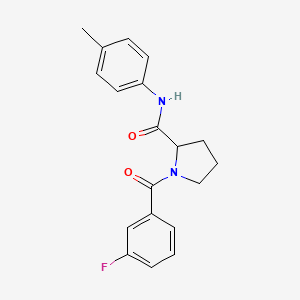![molecular formula C21H18N2O4S B6135113 3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6135113.png)
3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide, commonly known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APSB belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory, anticancer, and antidiabetic properties.
Mécanisme D'action
The mechanism of action of APSB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, APSB has been shown to inhibit the activity of histone deacetylases, leading to the activation of pro-apoptotic genes and the induction of apoptosis. Inflammatory cytokines such as TNF-α and IL-6 are known to activate the NF-κB signaling pathway, which promotes inflammation. APSB has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
APSB has been shown to exhibit various biochemical and physiological effects in different systems. In cancer cells, APSB has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are known to promote inflammation, which can lead to tissue damage. APSB has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In addition, APSB has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
APSB has several advantages for lab experiments, including its stability and solubility in various solvents. However, APSB can be difficult to synthesize and purify, which can limit its use in certain experiments. In addition, the mechanism of action of APSB is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on APSB. One area of interest is the development of APSB analogs with improved pharmacokinetic properties and selectivity for specific targets. Another area of interest is the investigation of the potential of APSB as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of APSB and its effects on different systems.
Conclusion:
In conclusion, APSB is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anticancer, and antidiabetic properties have been extensively studied, and it has shown promising results in various experiments. However, further research is needed to fully understand the mechanism of action of APSB and its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
APSB can be synthesized by reacting 4-acetylaniline with benzenesulfonyl chloride and N-phenylbenzamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution and results in the formation of APSB as a white solid.
Applications De Recherche Scientifique
APSB has been extensively studied in various fields of research due to its potential therapeutic applications. In cancer research, APSB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. APSB has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, APSB has shown promising results as an antidiabetic agent by reducing blood glucose levels and improving insulin sensitivity.
Propriétés
IUPAC Name |
3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15(24)16-10-12-19(13-11-16)23-28(26,27)20-9-5-6-17(14-20)21(25)22-18-7-3-2-4-8-18/h2-14,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERGLZOWDDFLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5919087 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6135046.png)
![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)


![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)
![2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135119.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6135126.png)
![3-(dimethylamino)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6135134.png)
![(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)